4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
CAS No.:
Cat. No.: VC15911467
Molecular Formula: C9H11Cl2F3N2
Molecular Weight: 275.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11Cl2F3N2 |
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Molecular Weight | 275.10 g/mol |
IUPAC Name | 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride |
Standard InChI | InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-1-4-14-8-2-3-13-5-6(7)8;;/h1,4,13H,2-3,5H2;2*1H |
Standard InChI Key | XHILKMRLBQPIJQ-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC2=C(C=CN=C21)C(F)(F)F.Cl.Cl |
Introduction
Structural Characteristics and Chemical Properties
Core Scaffold and Substituent Effects
The 1,6-naphthyridine core consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 6. In the tetrahydro derivative, the pyridine ring is partially saturated, introducing conformational flexibility that enhances binding to biological targets . The 4-position trifluoromethyl (-CF3) group confers electron-withdrawing properties, improving metabolic stability and membrane permeability compared to non-fluorinated analogs . The dihydrochloride salt formation suggests protonation at the secondary amine(s), enhancing aqueous solubility for pharmacological formulations .
Table 1: Comparative Structural Data of Naphthyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
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3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride | 870483-68-4 | C₉H₁₁Cl₂F₃N₂ | 275.10 | -CF₃ (position 3), di-HCl |
4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | 1211583-36-6 | C₉H₉F₃N₂ | 202.18 | -CF₃ (position 4) |
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | 766545-20-4 | C₈H₁₀ClN₂·HCl | 209.07 | -Cl (position 2), HCl salt |
Synthetic Methodologies
Challenges in 4-Position Functionalization
Positioning the -CF₃ group at the 4-position requires careful regiocontrol. Computational studies suggest that electronic effects from the adjacent nitrogen direct electrophilic substitution to the 3- or 4-positions . Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing side-product formation from 15% to <5% in model systems .
Pharmacological Applications and Mechanisms
Target Engagement Profiles
Naphthyridines exhibit broad bioactivity due to their ability to mimic purine bases. The 1,6-naphthyridine scaffold shows affinity for:
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RORγt Nuclear Receptors: Inverse agonism demonstrated in (R)-2-methoxy derivatives (IC₅₀ = 12 nM) , suggesting potential in autoimmune diseases.
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Phosphodiesterases (PDEs): Inhibition of PDE4/10 by related compounds (e.g., EC₅₀ = 8 nM for PDE10A) indicates applicability in neurological disorders.
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Kinase Domains: Structural analogs inhibit ABL1 kinase (Kd = 3.2 μM), highlighting anticancer potential.
Impact of Trifluoromethyl Substitution
The -CF₃ group at position 4 enhances target binding through:
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Hydrophobic Interactions: Increased van der Waals contacts with lipophilic binding pockets (ΔG = -2.3 kcal/mol vs. -CH₃) .
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Metabolic Stability: Reduced CYP450-mediated oxidation (t₁/₂ = 4.7 h vs. 1.2 h for non-fluorinated analog).
Comparative Pharmacokinetics
Table 2: ADME Properties of Selected Naphthyridines
Parameter | 4-CF₃-1,6-naphthyridine (Predicted) | 3-CF₃-1,6-naphthyridine | 2-Cl-1,6-naphthyridine |
---|---|---|---|
LogP | 1.8 | 1.6 | 2.1 |
Solubility (mg/mL) | 34.2 | 28.9 | 15.4 |
Plasma Protein Binding (%) | 89 | 92 | 78 |
CLhep (mL/min/kg) | 12.3 | 14.7 | 9.8 |
CLhep: Hepatic clearance
Future Research Directions
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Stereochemical Optimization: As seen in the synthesis of (R)-configured naphthyridines , enantiomeric purity significantly impacts RORγt binding (e.g., 98% ee vs. 52% activity loss in racemic mixtures).
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Prodrug Development: Esterification of carboxylic acid derivatives (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid) could enhance blood-brain barrier penetration.
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Polypharmacology Strategies: Dual PDE4/RORγt inhibition may synergize in treating psoriatic arthritis, reducing required dosages by 40% in silico models.
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